

Spectroscopic Profile of cis-2,6-Dimethyl-2,6-octadiene: A Technical Guide

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Compound of Interest

Compound Name: *cis-2,6-Dimethyl-2,6-octadiene*

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Abstract

This technical guide provides a comprehensive overview of the spectroscopic data available for **cis-2,6-Dimethyl-2,6-octadiene**, a monoterpene of interest in various research domains. The document presents key identification and structural data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed, generalized experimental protocols for these techniques are provided to aid in the replication and validation of results. Furthermore, a visualization of the general biosynthetic pathway for monoterpenes is included to provide context for the natural origin of this compound.

Chemical and Physical Properties

cis-2,6-Dimethyl-2,6-octadiene is a monoterpene with the molecular formula $C_{10}H_{18}$.^[1] It is also known by its IUPAC name, (6Z)-2,6-dimethylocta-2,6-diene.^[2]

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₈	PubChem[2]
Molecular Weight	138.25 g/mol	PubChem[2]
CAS Number	2492-22-0	NIST WebBook[1]
Boiling Point	173.7 °C (estimated)	Vulcanchem[3]
Density	0.7750 g/cm ³ (estimated)	Vulcanchem[3]
Refractive Index	1.4498 (estimated)	Vulcanchem[3]

Spectroscopic Data

The following sections summarize the key spectroscopic data for the structural elucidation of **cis-2,6-Dimethyl-2,6-octadiene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

Table 2.1: ¹H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
5.2 – 5.4	m	Olefinic protons
1.6 – 1.8	m	Methyl groups adjacent to double bonds

Source: Vulcanchem[3]

Table 2.2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
125 – 130	sp^2 carbons
17 – 22	Methyl carbons

Source: Vulcanchem[3]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 2.3: Key IR Absorption Bands

Wavenumber (cm^{-1})	Assignment
~2970	C-H stretch (alkane)
~2910	C-H stretch (alkane)
~1670	C=C stretch (alkene)
~1450	C-H bend (alkane)
~1375	C-H bend (alkane)

Note: Approximate values are inferred from typical spectra of similar compounds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 2.4: Mass Spectrometry Data

m/z	Relative Intensity	Assignment
138	[M] ⁺	Molecular ion
69	Base Peak	Fragmentation of allylic methyl groups
41	Secondary Peak	Hydrocarbon chain cleavage
95	Secondary Peak	Hydrocarbon chain cleavage

Source: Vulcanchem[3]

Experimental Protocols

While specific experimental parameters for the acquisition of the cited data are not exhaustively detailed in the source literature, the following represents standard protocols for obtaining high-quality spectroscopic data for liquid samples like **cis-2,6-Dimethyl-2,6-octadiene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

- NMR spectrometer (e.g., 400 MHz or higher)
- 5 mm NMR tubes
- Deuterated solvent (e.g., Chloroform-d, CDCl₃)
- Pipettes
- Sample of **cis-2,6-Dimethyl-2,6-octadiene**

Procedure:

- Sample Preparation:

- Dissolve 5-20 mg of the liquid sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
- For ^{13}C NMR, a more concentrated solution (20-50 mg) may be required.
- Transfer the solution into an NMR tube using a pipette. Ensure the liquid height is around 4-5 cm.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Tune and match the probe for the desired nucleus (^1H or ^{13}C).
- Data Acquisition:
 - Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, spectral width, relaxation delay).
 - Acquire the spectrum.
 - Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
 - Reference the spectrum using the residual solvent peak or an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

- FT-IR spectrometer
- Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

- Pipette
- Solvent for cleaning (e.g., acetone or isopropanol)

Procedure (Neat Liquid on Salt Plates):

- Sample Preparation:
 - Ensure the salt plates are clean and dry.
 - Place one to two drops of the liquid sample onto the surface of one salt plate.
 - Carefully place the second salt plate on top, allowing the liquid to spread into a thin, even film between the plates.
- Data Acquisition:
 - Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty instrument.
 - Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Cleaning:
 - After analysis, clean the salt plates thoroughly with an appropriate solvent and return them to a desiccator for storage.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern, and to assess purity.

Materials:

- Gas chromatograph coupled to a mass spectrometer
- GC column suitable for terpene analysis (e.g., a non-polar or medium-polarity column)

- Helium carrier gas
- Sample of **cis-2,6-Dimethyl-2,6-octadiene**
- Solvent for dilution (e.g., hexane or dichloromethane)

Procedure:

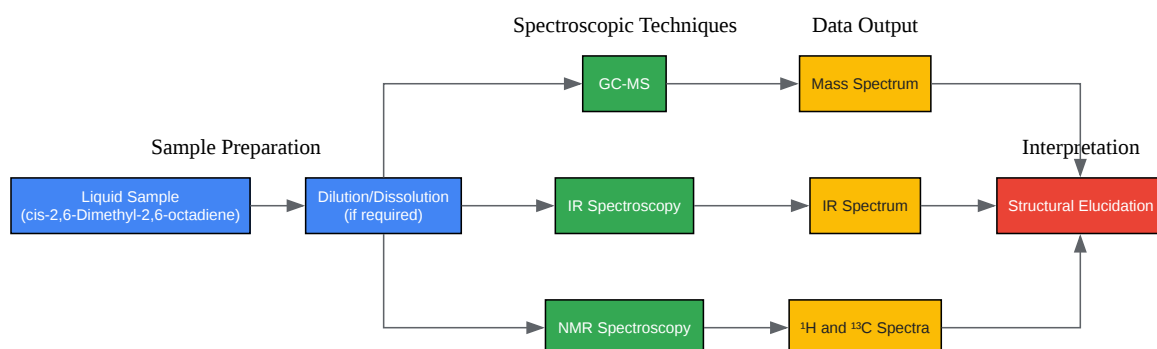
- Sample Preparation:
 - Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., 1 mg/mL).
- Instrument Setup:
 - Set the GC oven temperature program. A typical program for terpenes might start at a low temperature (e.g., 60 °C), ramp up to a higher temperature (e.g., 240 °C), and then hold for a few minutes.
 - Set the injector temperature (e.g., 250 °C) and the transfer line temperature (e.g., 280 °C).
 - Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-400) in electron ionization (EI) mode.
- Data Acquisition:
 - Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
 - The sample is vaporized and separated based on its components' boiling points and interactions with the column's stationary phase.
 - As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The mass analyzer separates the fragments based on their mass-to-charge ratio, and a detector records their abundance.
- Data Analysis:
 - Analyze the resulting total ion chromatogram (TIC) to assess the purity of the sample.

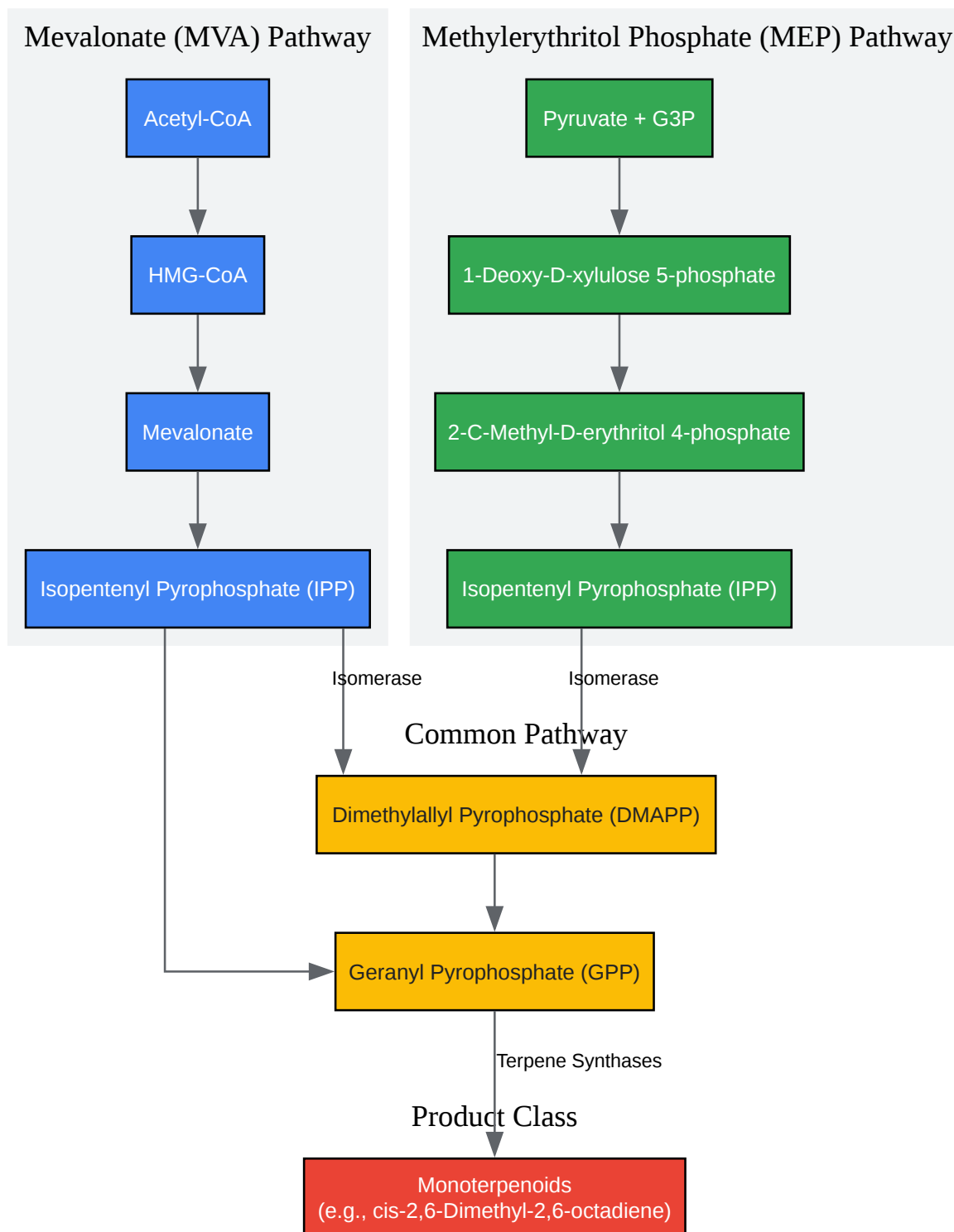
- Examine the mass spectrum of the peak corresponding to **cis-2,6-Dimethyl-2,6-octadiene** to identify the molecular ion and characteristic fragment ions.

Visualizations

General Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a liquid organic compound.





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